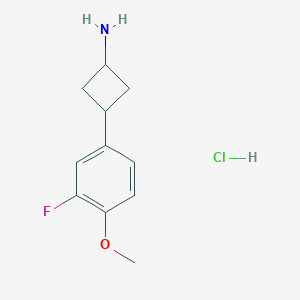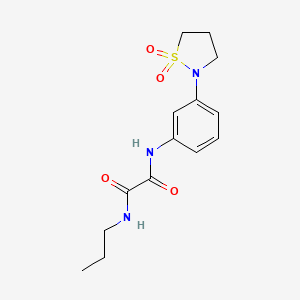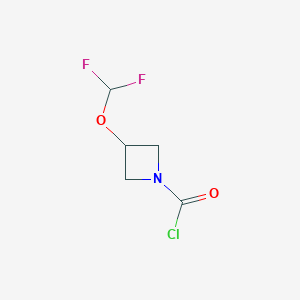![molecular formula C25H19FN2O2S B2763441 3-(3-fluoro-4-methylphenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893787-42-3](/img/no-structure.png)
3-(3-fluoro-4-methylphenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-fluoro-4-methylphenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19FN2O2S and its molecular weight is 430.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Activity and Larvicidal Applications
Pyrimidine derivatives have been synthesized and evaluated for their biological activities, including larvicidal activity against specific larvae. For instance, a study by Gorle et al. (2016) synthesized a series of fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives. These compounds demonstrated significant larvicidal activity, suggesting potential applications in pest control and agricultural protection (Gorle et al., 2016).
Urease Inhibition for Medical Applications
Another research direction involves the synthesis of pyrimidine derivatives for urease inhibition, which is relevant for medical applications such as treating urease-related infections. A study by Rauf et al. (2010) presented the synthesis and characterization of 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives, demonstrating varying levels of urease inhibitory activity. This indicates the potential use of such compounds in developing treatments for diseases caused by urease-producing pathogens (Rauf et al., 2010).
Herbicidal Activities
Furthermore, pyrimidine derivatives have been explored for their herbicidal activities. Huazheng (2013) synthesized 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds that exhibited good herbicidal activities against Brassica napus. This suggests the agricultural application of pyrimidine derivatives in controlling weed growth (Huazheng, 2013).
Antagonistic Activity for Hormone-Dependent Diseases
Research has also led to the discovery of non-peptide antagonists for hormone receptors. For example, Sasaki et al. (2003) reported the synthesis of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent and orally bioavailable non-peptide antagonists for the human luteinizing hormone-releasing hormone receptor, indicating potential therapeutic applications in treating sex-hormone-dependent diseases (Sasaki et al., 2003).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-fluoro-4-methylphenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the benzothieno[3,2-d]pyrimidine core followed by the introduction of the 3-fluoro-4-methylphenyl and 2-methylbenzyl groups.", "Starting Materials": [ "2-Amino-4-fluorobenzonitrile", "2-Methylbenzaldehyde", "2-Aminothiophenol", "Methyl acetoacetate", "Benzyl bromide", "Sodium hydride", "Acetic acid", "Ethanol", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-(2-methylbenzyl)benzothiophene", "a. React 2-Methylbenzaldehyde with 2-Aminothiophenol in ethanol to form 2-(2-methylphenyl)benzothiazole.", "b. React 2-(2-methylphenyl)benzothiazole with benzyl bromide and sodium hydride in DMF to form 2-(2-methylbenzyl)benzothiazole.", "c. Cyclize 2-(2-methylbenzyl)benzothiazole with acetic acid and acetic anhydride to form 2-(2-methylbenzyl)benzothiophene.", "Step 2: Synthesis of 3-(3-fluoro-4-methylphenyl)benzothiophene", "a. React 2-Amino-4-fluorobenzonitrile with methyl acetoacetate and sodium ethoxide in ethanol to form 3-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.", "b. React 3-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester with sodium hydride and 2-(2-methylbenzyl)benzothiophene in DMF to form 3-(3-fluoro-4-methylphenyl)benzothiophene.", "Step 3: Synthesis of 3-(3-fluoro-4-methylphenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione", "a. React 3-(3-fluoro-4-methylphenyl)benzothiophene with chloroform and sodium hydroxide in ethanol to form 3-(3-fluoro-4-methylphenyl)-2-chlorobenzothiophene.", "b. React 3-(3-fluoro-4-methylphenyl)-2-chlorobenzothiophene with sodium bicarbonate and 2-Aminothiophenol in ethanol to form 3-(3-fluoro-4-methylphenyl)-1-(2-thienyl)benzo[b]thiophene.", "c. React 3-(3-fluoro-4-methylphenyl)-1-(2-thienyl)benzo[b]thiophene with acetic anhydride and acetic acid to form 3-(3-fluoro-4-methylphenyl)-1-(2-thienyl)benzo[b]thiophene-2,4(1H,3H)-dione.", "d. React 3-(3-fluoro-4-methylphenyl)-1-(2-thienyl)benzo[b]thiophene-2,4(1H,3H)-dione with 3-(3-fluoro-4-methylphenyl)benzothiophene in the presence of sodium hydroxide in ethanol to form 3-(3-fluoro-4-methylphenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione." ] } | |
Numéro CAS |
893787-42-3 |
Formule moléculaire |
C25H19FN2O2S |
Poids moléculaire |
430.5 |
Nom IUPAC |
3-(3-fluoro-4-methylphenyl)-1-[(2-methylphenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H19FN2O2S/c1-15-7-3-4-8-17(15)14-27-22-19-9-5-6-10-21(19)31-23(22)24(29)28(25(27)30)18-12-11-16(2)20(26)13-18/h3-13H,14H2,1-2H3 |
Clé InChI |
JQEMHPRMWHSRAK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC=CC=C5C)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-3-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2763358.png)
![2-[1-(2-Methoxyethyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2763360.png)
![1,3-bis(4-fluorophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2763362.png)

![Ethyl 4-oxo-5-(2-phenoxyacetamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2763366.png)



![N-(2-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2763373.png)
![N-(3-((4-ethylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B2763375.png)

![(2,4-dimethylphenyl)[4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2763379.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2763380.png)
![4-(2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B2763381.png)